molecular formula C13H18IN B14776152 1-(2-Iodo-5-methylbenzyl)piperidine

1-(2-Iodo-5-methylbenzyl)piperidine

Cat. No.: B14776152
M. Wt: 315.19 g/mol
InChI Key: SQDHQPDQAYCKCB-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-methylbenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine consisting of five methylene bridges and one amine bridge. This compound is characterized by the presence of an iodine atom and a methyl group attached to the benzyl moiety, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

The synthesis of 1-(2-Iodo-5-methylbenzyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-iodo-5-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1-(2-Iodo-5-methylbenzyl)piperidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the benzyl group can be achieved using reducing agents such as lithium aluminum hydride. Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. .

Scientific Research Applications

1-(2-Iodo-5-methylbenzyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, thereby affecting various physiological processes .

Comparison with Similar Compounds

1-(2-Iodo-5-methylbenzyl)piperidine can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

1-[(2-iodo-5-methylphenyl)methyl]piperidine

InChI

InChI=1S/C13H18IN/c1-11-5-6-13(14)12(9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

SQDHQPDQAYCKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)CN2CCCCC2

Origin of Product

United States

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